1-beta-D-Xylofuranosyluracil
Overview
Description
1-beta-D-Xylofuranosyluracil is a uridine analog . Uridine has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents . It is also a potent nucleoside analogue, which has proven efficacy in treating herpes simplex virus infections as an antiviral agent .
Molecular Structure Analysis
The molecular and crystal structure of 1-beta-D-Xylofuranosyluracil hydrate was established by X-ray diffraction analysis . The mutual arrangement of the xylofuranose fragment and the nucleic base corresponds to the anti conformation. The furanose ring adopts a C-envelope conformation .Chemical Reactions Analysis
When alkyl esters of acrylic and sorbic acids or acrolein diethylacetal are reacted with 1,3-dimethyluracil or 1-beta-D-Xylofuranosyluracil in the presence of Pd (OAc) 2, oxidative addition takes place at position 5 of the uracil fragment .Physical And Chemical Properties Analysis
The molecular weight of 1-beta-D-Xylofuranosyluracil is 244.20 and its formula is C9H12N2O6 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Enzymatic Breakdown of Plant Cell-Wall Hemicellulose
1-beta-D-Xylofuranosyluracil is involved in the enzymatic breakdown of plant cell-wall hemicellulose. Studies have shown that enzymes like beta-D-xylosidases, which include 1-beta-D-Xylofuranosyluracil, play a critical role in catalyzing the release of xylose units from xylooligosaccharides. This process is crucial in the final breakdown of plant cell-wall hemicellulose, an essential step in various biological and industrial processes (Brüx et al., 2006), (Czjzek et al., 2005).
Application in Large-Scale Industrial Processes
Beta-D-Xylosidases, which include 1-beta-D-Xylofuranosyluracil, are used in combination with other enzymes in several large-scale industrial processes. These include improving the baking properties of bread dough, enhancing the digestibility of animal feed, production of d-xylose for xylitol manufacture, and the deinking of recycled paper. In the context of biofuel production, these enzymes are seen as crucial in the saccharification of lignocellulosic biomass to produce biofuels like ethanol and butanol (Jordan & Wagschal, 2010).
Biotechnological Applications
The biotechnological applications of 1-beta-D-Xylofuranosyluracil, through the action of beta-D-xylosidases, extend to various fields. For instance, these enzymes have been employed for the purification of recombinant proteins and the detection of specific polysaccharides in certain marine extracts. This showcases the enzyme's utility in both analytical and preparative biotechnological applications (Kiyohara et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-PXBUCIJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-beta-D-Xylofuranosyluracil |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.